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Introduction
The imidogen radical (NH) is a fundamental building block in the synthesis of more complex

nitrogen-bearing molecules in various astrophysical environments, from dark molecular clouds

to protoplanetary disks.[1][2][3] Understanding the kinetics and pathways of NH radical

reactions is crucial for developing accurate astrochemical models that can predict the

abundances of observed interstellar molecules and shed light on the origins of prebiotic

compounds.[4][5][6] These reaction networks are also of interest to drug development

professionals as they can provide insights into fundamental chemical reactivity that may be

analogous to processes in biological systems or in the synthesis of novel pharmaceuticals.

This document provides a detailed overview of key imidogen radical reactions, summarizing

quantitative data, outlining experimental and theoretical protocols for their study, and visualizing

the chemical pathways involved.

Key Imidogen Radical Reactions and Quantitative
Data
The following tables summarize the experimentally and theoretically determined rate

coefficients for several critical gas-phase reactions involving the imidogen (NH) and amidogen

(NH₂) radicals under astrophysically relevant conditions.
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Table 1: Rate Coefficients for NH₂ Radical Reactions

Reactant 1 Reactant 2
Temperatur
e (K)

Rate
Coefficient
(cm³
molecule⁻¹
s⁻¹)

Environmen
t

Reference

NH₂ NO 24 - 106

Exhibits

negative

temperature

dependence,

reaching 3.5

x 10⁻¹⁰ at 26

K

Cold to warm

molecular

clouds

[7][8][9][10]

NH₂ CH₃CHO 29 - 107

Negative

temperature

and positive

pressure

dependence

Dark

molecular

clouds

[11][12][13]

NH₂ H 293
(7.7 ± 1.4) x

10⁻¹⁵
Laboratory [14]

NH₂ NH 293
(9.6 ± 3.2) x

10⁻¹¹
Laboratory [14]

Table 2: Theoretical Data for NH Radical Reactions
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Reactant
1

Reactant
2

Temperat
ure (K)

Product(s
)

Branchin
g Ratio
(%)

Method
Referenc
e

NH C₂H₅ Various
CH₃NH₂ +

CH₃
~86-88

Capture

and RRKM

calculation

s

[15][16]

NH C₂H₅ Various

E-

CH₃CHNH

+ H

~5-7

Capture

and RRKM

calculation

s

[15][16]

NH C₂H₅ Various

Z-

CH₃CHNH

+ H

~5-7

Capture

and RRKM

calculation

s

[15][16]

NH OH 300 - 1000 H + HNO

Main

product at

low

temperatur

es

QCT and

Master

Equation

[17][18]

NH OH 300 - 1000 H₂O + N
Minor

product

QCT and

Master

Equation

[17][18]

Experimental and Theoretical Protocols
Experimental Methods for Low-Temperature Kinetics
A common and powerful technique for studying radical-molecule reactions at the low

temperatures characteristic of interstellar space is the combination of a pulsed Laval nozzle

expansion with pulsed laser photolysis (PLP) for radical generation and laser-induced

fluorescence (LIF) for detection.[7][8][9][11][12][13]

Protocol: PLP-LIF with a Pulsed Laval Nozzle
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Gas Mixture Preparation: A precursor molecule for the radical of interest (e.g., NH₃ for NH₂)

is mixed with a large excess of a buffer gas (e.g., He or Ar) and the co-reactant (e.g., NO or

CH₃CHO).

Pulsed Laval Expansion: The gas mixture is pulsed through a Laval nozzle into a vacuum

chamber. This expansion is isentropic, leading to a rapid and uniform cooling of the gas to

temperatures as low as 24 K.[7][8][9]

Radical Generation (PLP): A pulsed photolysis laser (e.g., an excimer laser operating at 193

nm for NH₃ photolysis) is fired into the cooled gas flow, photolyzing the precursor and

creating a uniform concentration of radicals.[13][14]

Radical Detection (LIF): A second, tunable pulsed laser (the probe laser) is fired into the

reaction volume at a specific time delay after the photolysis laser. The probe laser is tuned to

an electronic transition of the radical of interest, exciting it to a higher energy state.

Fluorescence Monitoring: The subsequent fluorescence emitted as the radical relaxes back

to a lower energy state is collected by a photomultiplier tube (PMT). The intensity of the

fluorescence is proportional to the radical concentration.

Kinetic Measurement: By varying the time delay between the photolysis and probe lasers,

the decay of the radical concentration in the presence of the co-reactant can be monitored.

This allows for the determination of the pseudo-first-order rate coefficient, and subsequently,

the bimolecular rate coefficient for the reaction.
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Theoretical Methods for Reaction Dynamics and
Kinetics
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Theoretical calculations are indispensable for understanding reaction mechanisms, determining

product branching ratios, and calculating rate coefficients over a wide range of conditions that

may be inaccessible to experiments.

Protocol: Ab Initio Calculations and RRKM Theory

Potential Energy Surface (PES) Calculation: The first step is to map out the potential energy

surface of the reaction. This is typically done using high-level ab initio quantum chemistry

methods, such as the Complete Basis Set (CBS-QB3) method or coupled-cluster

techniques.[17][18] These calculations identify the energies of reactants, products,

intermediates, and transition states.

Reaction Rate Theory: With the PES characterized, statistical theories like Rice-

Ramsperger-Kassel-Marcus (RRKM) theory are employed to calculate pressure- and

temperature-dependent rate coefficients and product branching ratios.[11][12][13] RRKM

theory assumes that energy is rapidly randomized within the energized reaction complex

before it proceeds to products or is stabilized by collisions.

Master Equation Analysis: For a more detailed treatment, especially at low temperatures and

pressures, master equation calculations can be performed.[17][18] These models explicitly

consider the competition between reaction, dissociation, and collisional energy transfer.

Quasi-Classical Trajectory (QCT) Calculations: To gain insight into the reaction dynamics,

QCT calculations can be run on the ab initio PES.[17][18] These simulations model the

classical motion of the atoms involved in the reaction and can provide information on product

energy distributions and reaction cross-sections.
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Imidogen Radical Reactions in Astrophysical
Environments
Dark Molecular Clouds
In the cold, dense environments of dark molecular clouds (T ~ 10 K), gas-phase reactions are

the primary drivers of chemical evolution.[1][2] The formation of NH is a crucial first step in the

nitrogen chemistry of these regions. A key formation route for NH is through the reaction of

nitrogen atoms with H₃⁺, followed by dissociative recombination of the resulting ions.
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Once formed, NH and its subsequent hydrogenation products, NH₂ and NH₃, can participate in

a network of reactions that lead to the formation of more complex nitrogen-bearing molecules.

For instance, the reaction of NH₂ with acetaldehyde (CH₃CHO) has been shown to be a

potential source of gas-phase CH₃CO radicals under dark cloud conditions.[11][12][13]

Protoplanetary Disks
Protoplanetary disks are the birthplaces of planets and are characterized by steep gradients in

temperature, density, and radiation.[19][20] The chemistry in these disks is complex, involving

both gas-phase and grain-surface reactions.[21][22] Imidogen radicals play a role in the

synthesis of organic molecules in the warmer, irradiated surface layers of these disks. The

reaction between NH and the ethyl radical (C₂H₅), for example, is a viable gas-phase route to

the formation of methanimine and ethanimine, both of which have been detected in the

interstellar medium.[4][15][16]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1232750?utm_src=pdf-body-img
https://pubs.rsc.org/en/content/articlelanding/2023/fd/d3fd00046j
https://www.researchgate.net/publication/369779512_Experimental_theoretical_and_astrochemical_modelling_investigation_of_the_gas-phase_reaction_between_the_amidogen_radical_NH2_and_acetaldehyde_CH3CHO_at_low_temperatures
https://research.birmingham.ac.uk/files/197726650/D3FD00046J.pdf
https://lweb.cfa.harvard.edu/sma/events/smaConf/posters/images/Oberg_SMA_archive.pdf
https://arxiv.org/abs/astro-ph/0603358
https://www.researchgate.net/publication/386053447_Chemistry_in_Protoplanetary_Disks
https://scholarlypublications.universiteitleiden.nl/access/item%3A3719447/download
https://www.benchchem.com/product/b1232750?utm_src=pdf-body
https://www.researchgate.net/publication/326167646_Formation_of_Nitrogen-Bearing_Organic_Molecules_in_the_Reaction_NH_C2H5_A_Theoretical_Investigation_and_Main_Implications_for_Prebiotic_Chemistry_in_Space
https://arxiv.org/abs/1810.10416
https://www.researchgate.net/publication/386832353_A_theoretical_investigation_of_the_reaction_between_the_amidogen_NH_and_the_ethyl_C2H5_radicals_a_possible_gas-phase_formation_route_of_interstellar_and_planetary_ethanimine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NH

[C₂H₆N]*

C₂H₅

CH₃NH₂

+ CH₃

E-CH₃CHNH

+ H

Z-CH₃CHNH

+ H

CH₃ H

Click to download full resolution via product page

Conclusion
The study of imidogen radical reactions is a vibrant area of research with significant

implications for our understanding of interstellar chemistry and the origins of molecular

complexity. The combination of advanced experimental techniques and high-level theoretical

calculations continues to provide crucial data for astrochemical models. The protocols and data

presented here serve as a valuable resource for researchers in astrochemistry, chemical

physics, and related fields, facilitating further investigations into the rich chemistry of nitrogen in

the cosmos.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Interstellar chemistry of nitrogen hydrides in dark clouds | Astronomy & Astrophysics
(A&A) [aanda.org]

2. aanda.org [aanda.org]

3. academic.oup.com [academic.oup.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1232750?utm_src=pdf-body-img
https://www.benchchem.com/product/b1232750?utm_src=pdf-body
https://www.benchchem.com/product/b1232750?utm_src=pdf-custom-synthesis
https://www.aanda.org/articles/aa/full_html/2014/02/aa22386-13/aa22386-13.html
https://www.aanda.org/articles/aa/full_html/2014/02/aa22386-13/aa22386-13.html
https://www.aanda.org/articles/aa/pdf/2014/02/aa22386-13.pdf
https://academic.oup.com/mnras/article/483/3/3574/5218521
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. researchgate.net [researchgate.net]

5. aanda.org [aanda.org]

6. Formation of N–bearing complex organic molecules in molecular clouds: Ketenimine,
acetonitrile, acetaldimine, and vinylamine via the UV photolysis of C2H2 ice | Astronomy &
Astrophysics (A&A) [aanda.org]

7. Experimental and Theoretical Investigation of the Reaction of NH2 with NO at Very Low
Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

8. pubs.acs.org [pubs.acs.org]

9. Experimental and Theoretical Investigation of the Reaction of NH2 with NO at Very Low
Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

10. pubs.acs.org [pubs.acs.org]

11. Experimental, theoretical, and astrochemical modelling investigation of the gas-phase
reaction between the amidogen radical (NH2) and acetaldehyde (CH3CHO) at low
temperatures - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

12. researchgate.net [researchgate.net]

13. research.birmingham.ac.uk [research.birmingham.ac.uk]

14. researchgate.net [researchgate.net]

15. [1810.10416] A theoretical investigation of the reaction between the amidogen, NH, and
the ethyl, C2H5, radicals: a possible gas-phase formation route of interstellar and planetary
ethanimine [arxiv.org]

16. researchgate.net [researchgate.net]

17. Dynamics of imidogen reaction with hydroxyl radical: a theoretical approach | Semantic
Scholar [semanticscholar.org]

18. researchgate.net [researchgate.net]

19. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]

20. [astro-ph/0603358] The Chemical Evolution of Protoplanetary Disks [arxiv.org]

21. researchgate.net [researchgate.net]

22. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

To cite this document: BenchChem. [Application Notes and Protocols for Imidogen Radical
Reactions in Astrophysical Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1232750#imidogen-radical-reactions-in-
astrophysical-models]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.researchgate.net/publication/326167646_Formation_of_Nitrogen-Bearing_Organic_Molecules_in_the_Reaction_NH_C2H5_A_Theoretical_Investigation_and_Main_Implications_for_Prebiotic_Chemistry_in_Space
https://www.aanda.org/articles/aa/pdf/2024/07/aa48890-23.pdf
https://www.aanda.org/articles/aa/full_html/2024/07/aa48890-23/aa48890-23.html
https://www.aanda.org/articles/aa/full_html/2024/07/aa48890-23/aa48890-23.html
https://www.aanda.org/articles/aa/full_html/2024/07/aa48890-23/aa48890-23.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476206/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10476206/
https://pubs.acs.org/doi/10.1021/acs.jpca.3c03652
https://pubmed.ncbi.nlm.nih.gov/37589656/
https://pubmed.ncbi.nlm.nih.gov/37589656/
https://pubs.acs.org/doi/abs/10.1021/acs.jpca.3c03652
https://pubs.rsc.org/en/content/articlelanding/2023/fd/d3fd00046j
https://pubs.rsc.org/en/content/articlelanding/2023/fd/d3fd00046j
https://pubs.rsc.org/en/content/articlelanding/2023/fd/d3fd00046j
https://www.researchgate.net/publication/369779512_Experimental_theoretical_and_astrochemical_modelling_investigation_of_the_gas-phase_reaction_between_the_amidogen_radical_NH2_and_acetaldehyde_CH3CHO_at_low_temperatures
https://research.birmingham.ac.uk/files/197726650/D3FD00046J.pdf
https://www.researchgate.net/publication/276947069_Determination_of_the_rate_constants_for_the_radical-radical_reactions_NH_2X_2B_1_NHX_3s_-_and_NH_2X_2B_1_H_2S_at_293_K
https://arxiv.org/abs/1810.10416
https://arxiv.org/abs/1810.10416
https://arxiv.org/abs/1810.10416
https://www.researchgate.net/publication/386832353_A_theoretical_investigation_of_the_reaction_between_the_amidogen_NH_and_the_ethyl_C2H5_radicals_a_possible_gas-phase_formation_route_of_interstellar_and_planetary_ethanimine
https://www.semanticscholar.org/paper/Dynamics-of-imidogen-reaction-with-hydroxyl-a-Asemani-Mousavipour/d989de6dc5549a9c4ca6d991b89331900d2f8484
https://www.semanticscholar.org/paper/Dynamics-of-imidogen-reaction-with-hydroxyl-a-Asemani-Mousavipour/d989de6dc5549a9c4ca6d991b89331900d2f8484
https://www.researchgate.net/publication/339969866_Dynamics_of_imidogen_reaction_with_hydroxyl_radical_a_theoretical_approach
https://lweb.cfa.harvard.edu/sma/events/smaConf/posters/images/Oberg_SMA_archive.pdf
https://arxiv.org/abs/astro-ph/0603358
https://www.researchgate.net/publication/386053447_Chemistry_in_Protoplanetary_Disks
https://scholarlypublications.universiteitleiden.nl/access/item%3A3719447/download
https://www.benchchem.com/product/b1232750#imidogen-radical-reactions-in-astrophysical-models
https://www.benchchem.com/product/b1232750#imidogen-radical-reactions-in-astrophysical-models
https://www.benchchem.com/product/b1232750#imidogen-radical-reactions-in-astrophysical-models
https://www.benchchem.com/product/b1232750#imidogen-radical-reactions-in-astrophysical-models
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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